7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 827614-34-6

7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Catalog Number: EVT-1707602
CAS Number: 827614-34-6
Molecular Formula: C13H10N2O2S
Molecular Weight: 258.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: These reactions typically involve reacting substituted thiophene-2-carboxylates or thiophene-3-carboxylates with thiourea or guanidine derivatives, followed by cyclization to form the thienopyrimidinone core [, ].
  • Scaffold Hopping: This strategy involves modifying existing active compounds by replacing a structural element with a bioisostere. This approach has been utilized to improve the pharmacological properties of thieno[3,2-d]pyrimidin-4(3H)-ones [].
  • Solid-Phase Synthesis: This method allows for the efficient synthesis of libraries of substituted thieno[3,2-d]pyrimidin-4(3H)-ones using resin-bound intermediates, enabling rapid exploration of structure-activity relationships [].
Molecular Structure Analysis
  • N-Alkylation and Acylation: The nitrogen atoms in the pyrimidine ring can be readily alkylated or acylated to introduce various substituents, potentially modulating their pharmacological properties [, ].
  • Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, enabling the introduction of halogens, nitro groups, and other electrophiles [, ].
  • Formation of Fused Heterocycles: These compounds can serve as precursors for synthesizing more complex heterocyclic systems. For example, reactions with hydrazines or α-haloketones can lead to the formation of triazoles, thiazoles, and other fused heterocycles [, ].
Mechanism of Action
  • Phosphodiesterase 7 (PDE7) Inhibitors: Several studies have explored thieno[3,2-d]pyrimidin-4(3H)-ones as potent and selective PDE7 inhibitors [, , ]. PDE7 inhibitors are being investigated for their potential therapeutic benefits in inflammatory diseases and cancer.
  • Clostridium difficile Inhibitors: Thieno[3,2-d]pyrimidin-4(3H)-ones have shown promise as inhibitors of Clostridium difficile, a bacterium responsible for causing severe diarrhea and colitis [].
  • Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: Studies have identified thieno[3,2-d]pyrimidin-4(3H)-one derivatives as potent MCHR1 antagonists, with potential applications in treating obesity and metabolic disorders [].
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can vary widely depending on the substituents and pH. Lipophilic substituents can decrease water solubility, while polar substituents can enhance it [].
  • Melting Point: Melting points can provide information about the purity and intermolecular forces present in the compound. Substituent effects can influence melting points [].
  • LogP (Partition Coefficient): This parameter reflects the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) properties [].
Applications
  • Drug Development: Thieno[3,2-d]pyrimidin-4(3H)-ones have shown promise in drug development as potential therapeutic agents for various diseases, including:
    • Anti-inflammatory Agents: PDE7 inhibitors like those containing the thieno[3,2-d]pyrimidin-4(3H)-one scaffold are being investigated for treating inflammatory conditions like asthma, rheumatoid arthritis, and inflammatory bowel disease [, ].
    • Antiobesity Agents: MCHR1 antagonists, including some thieno[3,2-d]pyrimidin-4(3H)-one derivatives, are being investigated for their potential in treating obesity and metabolic disorders [].
    • Anti-cancer Agents: Research has explored thieno[3,2-d]pyrimidin-4(3H)-ones as potential anti-cancer agents, targeting various signaling pathways involved in cell proliferation and survival [, , ].
  • Chemical Biology Tools: These compounds can serve as valuable tools for studying biological processes and pathways. For example, selective PDE7 inhibitors can be used to investigate the role of PDE7 in various physiological and pathological conditions [].

2-Methyl-8-nitroquinazolin-4(3H)-one

Compound Description: This compound was identified as a moderate inhibitor of Clostridium difficile (C. difficile) with a minimum inhibitory concentration (MIC) of 312/156 µM. []

Relevance: While structurally distinct from 7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, 2-Methyl-8-nitroquinazolin-4(3H)-one serves as a starting point for developing more potent C. difficile inhibitors. This research led to exploring the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, making it indirectly related to the target compound. []

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (Compound 6a)

Compound Description: This compound exhibited improved potency against C. difficile (MIC = 19/38 µM) compared to the initial hit compound 2-Methyl-8-nitroquinazolin-4(3H)-one. It also demonstrated selectivity over normal gut microflora, low cytotoxicity against mammalian cell lines (CC50s >606 µM), and acceptable stability in simulated gastric and intestinal fluids. []

Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, making it a structurally related analogue. The variations lie in the substituents at the 2- and 7- positions. []

Compound 8f

Compound Description: This compound, a derivative of 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one, showed even greater potency against C. difficile with an MIC of 3/6 µM. []

Relevance: While the specific structure isn't provided in the abstract, it's identified as a derivative of 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one. Therefore, it likely retains the thieno[3,2-d]pyrimidin-4(3H)-one core, making it structurally related to 7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The modifications contributing to its enhanced potency against C. difficile are within the substituents on the core structure. []

Gamhepathiopine (M1)

Compound Description: Gamhepathiopine is a multi-stage acting antiplasmodial compound belonging to the 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one class. While promising, its development is hampered by poor microsomal stability, low aqueous solubility, and low intestinal permeability. []

Relevance: This compound shares the thieno[3,2-d]pyrimidin-4(3H)-one core with 7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The key structural difference lies in the substituents at the 2- and 7- positions, with Gamhepathiopine having a tert-butylamino group at the 2-position and no substitution at the 7-position. []

Furane Bioisostere 3j

Compound Description: This compound, derived from Gamhepathiopine using a scaffold hopping strategy, exhibits good blood stage antiplasmodial activity. It also demonstrates improved water solubility and intestinal permeability compared to Gamhepathiopine. []

Relevance: This compound is considered a bioisostere of Gamhepathiopine, meaning it maintains similar biological activity despite structural modifications. While the exact structure isn't provided, the presence of a furane ring suggests a replacement of the thiophene ring in the thieno[3,2-d]pyrimidin-4(3H)-one core. This makes it structurally analogous to 7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, highlighting how modifications beyond simple substitutions can impact activity and physicochemical properties. []

Compound 10

Compound Description: This fragment-sized compound, a thieno[3,2-d]pyrimidin-4(3H)-one derivative, exhibits potent phosphodiesterase 7 (PDE7) inhibitory activity with improved ligand efficiency. []

Relevance: Compound 10 shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Although the specific substitutions aren't detailed in the abstract, it highlights how optimizing substituents on this scaffold can lead to potent and efficient PDE7 inhibitors. []

Compound 28e

Compound Description: This compound, also a thieno[3,2-d]pyrimidin-4(3H)-one derivative, demonstrates selective and potent inhibition of PDE7 in the nanomolar range and exhibits potent cellular efficacy. []

Relevance: As a derivative of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, Compound 28e is structurally related to 7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Its development was guided by structure-activity relationships and computational modeling, highlighting the importance of substituent optimization in achieving potent and selective PDE7 inhibition. []

6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580)

Compound Description: BMS-814580 is a highly efficacious Melanin Concentrating Hormone Receptor 1 (MCHR1) inhibitor. This compound showed potent MCHR1 antagonist activity in both in vitro and in vivo settings. It also displayed a favorable safety profile in preclinical studies. []

Relevance: BMS-814580 shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The presence of a substituted phenyl ring at the 6-position, a common feature in MCHR1 antagonists, distinguishes it from the target compound. This highlights the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold in targeting diverse therapeutic areas. []

Properties

CAS Number

827614-34-6

Product Name

7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

IUPAC Name

7-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C13H10N2O2S

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)

InChI Key

FDAIAKHXFSBDIN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.